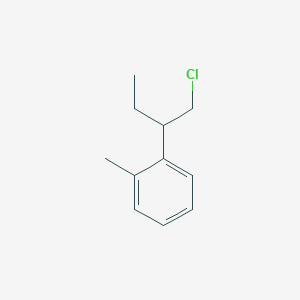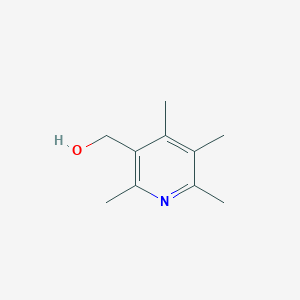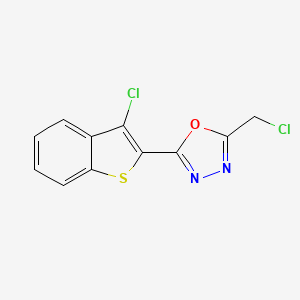
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluoroanisole.
Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
Comparison:
- 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid: Similar in structure but with different fluorine substitution pattern, leading to variations in chemical reactivity and biological activity.
- 3-(3,4-Dimethoxyphenyl)propanoic acid: Contains two methoxy groups instead of one, which can affect its solubility and interaction with biological targets.
- 3-(3,5-Difluorophenyl)propanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
The unique combination of fluorine and methoxy substituents in 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
881190-53-0 |
|---|---|
Molekularformel |
C10H10F2O3 |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
3-(3,4-difluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-15-8-5-6(2-3-9(13)14)4-7(11)10(8)12/h4-5H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
YFUDWDFHLQSVLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)



![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)


methanol](/img/structure/B13152259.png)



![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)

